Cannabinoid Receptor 2 (CB2) Binding Selectivity: Caryophyllene Oxide vs. β-Caryophyllene
Caryophyllene oxide is a critical tool compound for CB2-independent studies, as it completely lacks the high CB2 affinity that defines β-caryophyllene. Unlike the parent compound, which is a potent CB2 agonist, caryophyllene oxide shows no meaningful binding (Ki > 20 µM). This differentiation is essential for researchers aiming to isolate CB2-mediated effects from other mechanisms [1].
| Evidence Dimension | CB2 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | >20 µM |
| Comparator Or Baseline | β-Caryophyllene: Ki = 155 ± 4 nM (CB2) |
| Quantified Difference | At least 130-fold lower affinity for caryophyllene oxide |
| Conditions | Radioligand binding assay using human CB2 receptors expressed in HEK293 cells |
Why This Matters
Procurement of caryophyllene oxide is mandatory for experiments requiring a CB2-inactive control or for studying CB2-independent mechanisms, preventing false-positive results associated with β-caryophyllene.
- [1] Gertsch, J., Leonti, M., Raduner, S., et al. (2008). Beta-caryophyllene is a dietary cannabinoid. Proceedings of the National Academy of Sciences, 105(26), 9099-9104. View Source
